N-(4-bromobenzenesulfonyl)benzamide is a sulfonamide compound characterized by the presence of a bromobenzenesulfonyl group attached to a benzamide moiety. This compound falls under the category of sulfonamides, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The specific structure of N-(4-bromobenzenesulfonyl)benzamide contributes to its potential applications in medicinal chemistry and drug development.
N-(4-bromobenzenesulfonyl)benzamide is synthesized from commercially available compounds, primarily through sulfonylation reactions involving 4-bromobenzenesulfonyl chloride. It is classified as an aromatic sulfonamide due to the presence of both a sulfonyl group and an amide functional group within its structure. This classification is significant as it suggests potential interactions with biological targets, particularly in enzyme inhibition.
The synthesis of N-(4-bromobenzenesulfonyl)benzamide typically involves several key steps:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice (e.g., dichloromethane), and concentration of reagents to improve yield and selectivity. For instance, typical yields reported for similar reactions range from 80% to 94% depending on the specific conditions employed .
The molecular structure of N-(4-bromobenzenesulfonyl)benzamide can be represented as follows:
The structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used for structural elucidation. For example, characteristic peaks in IR spectra may indicate the presence of amide carbonyls and sulfonyl groups, while NMR spectra provide insights into the hydrogen environments around the aromatic rings.
N-(4-bromobenzenesulfonyl)benzamide can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and pH adjustments to optimize yields and minimize side products.
The mechanism of action for N-(4-bromobenzenesulfonyl)benzamide primarily relates to its biological activity as an enzyme inhibitor. Sulfonamides generally inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to antimicrobial effects.
Inhibition studies typically involve measuring enzyme activity in the presence of varying concentrations of N-(4-bromobenzenesulfonyl)benzamide, allowing determination of IC50 values that reflect potency against specific targets.
N-(4-bromobenzenesulfonyl)benzamide has potential applications in various scientific fields:
N-(4-bromobenzenesulfonyl)benzamide represents a strategically engineered hybrid molecule integrating a sulfonamide pharmacophore with a benzamide moiety. Its systematic IUPAC name, N-(4-bromophenyl)sulfonylbenzamide, precisely defines the molecular architecture: a benzamide group (C₆H₅C(O)NH-) linked via nitrogen to the sulfonyl group (-SO₂-) of 4-bromobenzenesulfonyl . The molecular formula (C₁₃H₁₀BrNO₃S; MW 340.19 g/mol) and canonical SMILES notation (C₁=CC=C(C=C₁)C(=O)NS(=O)(=O)C₂=CC=C(C=C₂)Br) provide unambiguous descriptors for chemical databases and computational modeling . The CAS registry number 14067-99-3 serves as a unique global identifier essential for compound tracking across research and patent literature .
Structurally, this compound exemplifies a diaryl sulfone framework where two aromatic rings—one brominated phenyl and one benzamide-linked phenyl—connect via a central sulfonamide bridge (-SO₂-NH-). The bromine atom at the para-position of the benzenesulfonyl ring exerts significant electronic effects: as a strong σ-acceptor, it enhances electrophilic character at the sulfonyl sulfur, potentially augmenting interactions with biological nucleophiles [5]. Concurrently, the planar benzamide carbonyl (C=O) and sulfonyl (S=O) groups create hydrogen-bond acceptor sites, while the secondary amine (-NH-) functions as a hydrogen-bond donor. This triad enables versatile supramolecular recognition, facilitating crystal packing via N-H···O and C-H···O hydrogen bonds as observed in related sulfonamide structures [4].
Table 1: Nomenclature and Identifiers of N-(4-bromobenzenesulfonyl)benzamide
Nomenclature System | Identifier |
---|---|
IUPAC Name | N-(4-bromophenyl)sulfonylbenzamide |
Molecular Formula | C₁₃H₁₀BrNO₃S |
Molecular Weight | 340.19 g/mol |
CAS Registry Number | 14067-99-3 |
SMILES | C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Br |
InChIKey | HWCIZGBBBWYGPR-UHFFFAOYSA-N |
The electron-withdrawing bromine substituent profoundly influences physicochemical properties. Calculated ClogP values for analogues bearing this 4-bromobenzenesulfonyl moiety average ~3.5–4.0, indicating moderate lipophilicity conducive to membrane permeability [5]. This balances aqueous solubility—typically low in parent structures—critical for bioavailability. Crystallographic analyses of related sulfonamides (e.g., bromopropamide) reveal that the bromine sterically directs molecular packing through halogen-mediated van der Waals contacts, while the sulfonyl-amide hinge adopts preferred dihedral angles (~105–107°) between aromatic planes [4]. This "V-shaped" topology may enhance selective fitting into enzyme active sites compared to linear linkers.
The therapeutic exploration of sulfonamide-benzamide hybrids originates in mid-20th century antimicrobial chemotherapies. Early sulfonamides like dapsone (4,4'-sulfonyldianiline) established the diaryl sulfone motif as a privileged scaffold for targeting bacterial dihydropteroate synthase (DHPS) [5]. Parallel developments in benzamide pharmacology—notably as kinase inhibitors and antiemetics—revealed orthogonal bioactivity profiles. Strategic fusion of these pharmacophores commenced in the 1970s–1990s, aiming to synergize sulfonamide enzyme inhibition with benzamide’s receptor affinity. Initial hybrids prioritized antibacterial potency; N-(4-bromobenzenesulfonyl)benzamide analogues emerged during this era via classical sulfonylation-acylation sequences .
Synthetic methodology evolution significantly accelerated scaffold diversification. Original routes relied on stepwise protocols:
Table 2: Milestones in Benzamide-Sulfonamide Hybrid Development
Era | Therapeutic Focus | Chemical Advancements | Key Hybrid Examples |
---|---|---|---|
1970s–1990s | Antimicrobials | Classical sulfonylation/acylation; limited substitution | N-(arylsulfonyl)benzamides with halogens |
2000s–2010s | Enzyme inhibition (OXPHOS) | Chiral resolution; ester prodrugs | Piperidine-disulfonamide Complex I inhibitors |
2020s–Present | Targeted oncology/antimicrobials | Catalytic methods; amino acid conjugates | L-Valine-benzensulfonamide antibiofilm agents |
The 2000s witnessed a strategic pivot toward metabolic enzyme inhibition. Seminal work identified benzene-1,4-disulfonamides as OXPHOS (oxidative phosphorylation) Complex I inhibitors, with lead compound 2 (DX2-201) achieving nanomolar IC₅₀ (118.5 nM) in ATP depletion assays [3]. This underscored the sulfonamide’s capacity to disrupt mitochondrial electron transport—distinct from classical antimicrobial mechanisms. Structure-activity relationship (SAR) studies revealed stringent geometric requirements: introduction of a cis-hydroxy group or bridge at the 3,5-positions of piperidine-disulfonamides moderately retained potency (IC₅₀ ~1 μM), whereas sulfone isosteres abolished activity [3].
Recent innovations (2020s) leverage structural hybridization with amino acids to enhance target specificity. N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives exemplify this trend, where the L-valine residue enables biomimetic recognition of bacterial cell walls. These constructs exhibit potent antibiofilm activity against Enterococcus faecium (MIC 8–32 μg/mL), attributed to synergistic disruption of microbial adhesion and energy metabolism [5]. Computational models confirm that bromine’s hydrophobic surface area enhances binding to hydrophobic enzyme pockets—validating its retention in modern designs. Current synthetic strategies now incorporate microwave assistance and flow chemistry to rapidly generate diverse libraries for phenotypic screening [5].
Rational design has progressively refined this scaffold:
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1